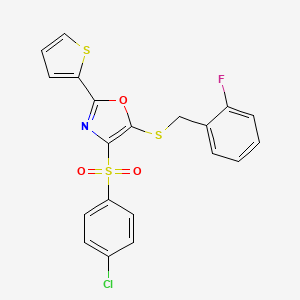
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure. The compound has shown promising results in scientific research, and its synthesis method has been extensively studied. In
作用机制
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed that the compound targets the microtubules in cells, which are essential for cell division. The compound binds to the colchicine-binding site on the microtubules, which prevents the formation of the spindle fibers required for cell division. This leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments are its low toxicity, high potency, and specificity. The compound has been found to have a high affinity for the colchicine-binding site on microtubules, which makes it a potent inhibitor of cell growth and division. However, one of the limitations of using this compound in lab experiments is its high cost. The synthesis of the compound is complex and requires expensive reagents, which can limit its use in research.
未来方向
For research on this compound include the development of more efficient synthesis methods, optimization for use in cancer treatment, and further elucidation of its mechanism of action.
合成方法
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been extensively studied. One of the most common methods for synthesizing this compound is the reaction of 2-mercapto-1-methylimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with 2-fluorobenzyl bromide in the presence of a base to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that the compound targets the microtubules in cancer cells, which are essential for cell division. The compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPLZUFPHPLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)
![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)

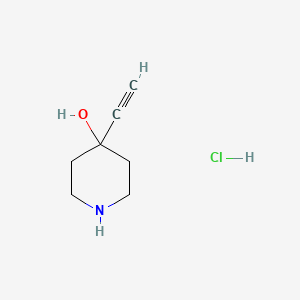

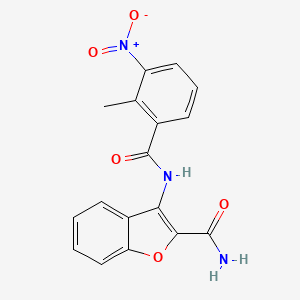
![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
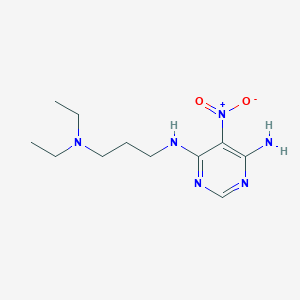
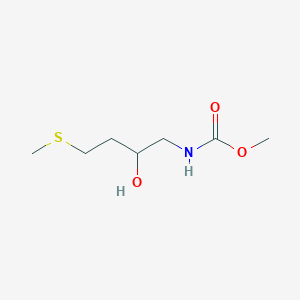
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)